molecular formula C7H16NO+ B1227830 Pyrrolidinocholine CAS No. 45651-66-9

Pyrrolidinocholine

Cat. No.: B1227830
CAS No.: 45651-66-9
M. Wt: 130.21 g/mol
InChI Key: LDJQSBUDLXCWRU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolcholine typically involves the reaction of pyrrolidine with ethylene oxide, followed by methylation with methyl iodide. The reaction conditions include:

Industrial Production Methods: While specific industrial production methods for pyrrolcholine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling ethylene oxide and methyl iodide.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinocholine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-hydroxyethyl pyrrolidinium oxide.

    Substitution: The hydroxyl group in pyrrolcholine can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: N-hydroxyethyl pyrrolidinium oxide.

    Substitution: Various substituted pyrrolidinium derivatives depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

    Choline: The parent compound, essential for the synthesis of acetylcholine.

    Betaine: Another choline analog with different metabolic pathways.

    Hemicholinium-3: A well-known inhibitor of choline transport.

Comparison:

This compound’s unique properties and interactions with the cholinergic system make it a valuable compound for scientific research, particularly in the fields of neuroscience and pharmacology.

Properties

IUPAC Name

2-(1-methylpyrrolidin-1-ium-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO/c1-8(6-7-9)4-2-3-5-8/h9H,2-7H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJQSBUDLXCWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196578
Record name Pyrrolcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45651-66-9
Record name Pyrrolcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045651669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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